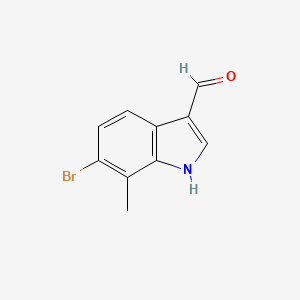

6-Bromo-7-methyl-1H-indole-3-carbaldehyde

Descripción

Historical Context of Indole Derivatives in Chemical Research

Indole chemistry originated in the mid-19th century with Adolf von Baeyer’s isolation of indole from coal tar and its identification as a core structure in natural products like indigo. The Fischer indole synthesis, developed in 1883, revolutionized access to substituted indoles by cyclizing phenylhydrazines with ketones or aldehydes under acidic conditions. Early 20th-century advances, such as the Bartoli and Leimgruber-Batcho syntheses, expanded methodologies for functionalizing indoles at specific positions. These foundational discoveries enabled the targeted synthesis of halogenated indoles, including 6-bromo-7-methyl-1H-indole-3-carbaldehyde, which emerged as a key intermediate in pharmaceutical and materials science research.

Classification and Nomenclature of Substituted Indoles

This compound belongs to the indole class of heterocyclic compounds, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Its systematic IUPAC name reflects substituent positions:

- Position 6 : Bromine atom

- Position 7 : Methyl group

- Position 3 : Carbaldehyde functional group

Substituted indoles are classified based on substitution patterns:

| Substituent Position | Example Compound | Nomenclature |

|---|---|---|

| 3-Carbaldehyde | Indole-3-carbaldehyde | 1H-indole-3-carbaldehyde |

| 5-Bromo, 7-methyl | 5-Bromo-7-methylindole | 5-Bromo-7-methyl-1H-indole |

| 6-Bromo, 3-carbaldehyde | 6-Bromo-1H-indole-3-carbaldehyde | 6-Bromo-1H-indole-3-carbaldehyde |

The numbering system prioritizes the pyrrole nitrogen as position 1, with subsequent positions assigned clockwise.

Significance of Bromoindoles in Heterocyclic Chemistry

Bromoindoles are pivotal in synthetic organic chemistry due to bromine’s role as a versatile leaving group and its ability to modulate electronic properties. Key applications include:

- Cross-coupling reactions : Suzuki-Miyaura couplings enable aryl-aryl bond formation for drug candidates.

- Pharmacophore development : Bromine enhances binding affinity in kinase inhibitors and antimicrobial agents.

- Material science : Brominated indoles serve as precursors for conductive polymers.

For example, this compound’s bromine atom facilitates further functionalization at position 6, while the carbaldehyde group at position 3 allows condensation reactions.

Position-Dependent Properties of Indole Substituents

The electronic and steric effects of substituents vary significantly with their positions:

The 7-methyl group in this compound sterically shields position 6, directing reactions to the carbaldehyde at position 3.

Overview of Halogenated Indole-3-carbaldehydes

Halogenated indole-3-carbaldehydes are synthesized via methods such as:

- Vilsmeier-Haack formylation : Introduces carbaldehyde groups at position 3.

- Electrophilic halogenation : Uses N-bromosuccinimide (NBS) or iodine monochloride.

Examples include:

These compounds are intermediates in synthesizing antitumor agents (e.g., indole-3-carbinol derivatives) and fluorescent probes.

Propiedades

IUPAC Name |

6-bromo-7-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-9(11)3-2-8-7(5-13)4-12-10(6)8/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIIKDOYUDQXDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC=C2C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403579-58-7 | |

| Record name | 6-bromo-7-methyl-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Primary Synthetic Approach:

The most common and straightforward method to prepare 6-Bromo-7-methyl-1H-indole-3-carbaldehyde involves the selective bromination of 7-methyl-1H-indole-3-carbaldehyde. This reaction typically uses brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination or substitution at undesired positions.

| Parameter | Details |

|---|---|

| Starting Material | 7-methyl-1H-indole-3-carbaldehyde |

| Brominating Agents | Bromine (Br2), N-bromosuccinimide (NBS) |

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | Room temperature (typically 20–25°C) |

| Reaction Time | Variable, typically a few hours |

| Control Measures | Slow addition of brominating agent, stirring |

The reaction proceeds via electrophilic aromatic substitution, where the bromine electrophile targets the 6-position of the indole ring due to electronic and steric factors influenced by the methyl group at position 7 and the aldehyde at position 3. The use of mild conditions such as room temperature and dichloromethane solvent helps to maintain selectivity and reduce side reactions.

Alternative Synthetic Routes and Related Methods

Although direct bromination is the primary method, related synthetic strategies for indole derivatives provide insights into alternative approaches:

- Precursor Synthesis: The preparation of 7-methyl-1H-indole-3-carbaldehyde itself can be achieved via Vilsmeier-Haack formylation of 7-methylindole.

- Halogenation Variants: Other halogenation reactions (e.g., iodination) have been reported for similar indole derivatives, suggesting potential for halogen exchange or further functionalization.

- Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) have been used to functionalize bromoindole derivatives, indicating that the bromo group in this compound can serve as a versatile synthetic handle.

Reaction Types Involving this compound

The compound’s aldehyde and bromine substituents enable various chemical transformations:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), CrO3 | 6-Bromo-7-methyl-1H-indole-3-carboxylic acid |

| Reduction | Sodium borohydride (NaBH4), LiAlH4 | 6-Bromo-7-methyl-1H-indole-3-methanol |

| Nucleophilic Substitution | Amines, thiols, sodium azide (NaN3) | Various substituted indole derivatives |

These transformations expand the utility of the compound in medicinal chemistry and material science applications.

Summary Table of Preparation Methods

Research Findings and Notes

- The selective bromination at the 6-position is favored due to the electronic effects of the methyl and aldehyde substituents.

- Mild reaction conditions prevent over-bromination and degradation of the aldehyde group.

- The bromine substituent is reactive for further functionalization, making the compound a valuable intermediate.

- Industrial scale production requires careful control of bromination to maintain yield and purity.

- Research applications focus on the compound’s role in synthesizing biologically active indole derivatives with anticancer and antimicrobial properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Bromo-7-methyl-1H-indole-3-carbaldehyde serves as a precursor in the synthesis of more complex indole derivatives, which have been shown to exhibit a wide range of biological activities. These derivatives are crucial in developing new pharmaceuticals targeting various diseases.

The biological activities associated with this compound include:

- Anticancer Activity : Indole derivatives have shown promise in inhibiting the growth of various cancer cell lines. For example, studies have reported significant cytotoxic effects against HepG2 (liver), HT-29 (colon), and MCF-7 (breast) cancer cell lines.

- Antimicrobial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for new antibiotic development.

- Anti-inflammatory Effects : Certain derivatives have been reported to reduce inflammation in preclinical models.

Biochemical Pathways

This compound has been linked to various biochemical pathways:

- Apoptosis Induction : Promotes programmed cell death in cancer cells.

- Cell Cycle Regulation : Inhibits progression in tumor cells.

Case Study 1: Anticancer Efficacy

A study by Salman et al. evaluated newly synthesized indole derivatives, including this compound, against HepG2, HT-29, and MCF-7 cell lines using the MTT assay. The results indicated significant inhibition of cell viability across all tested lines, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Screening

A comprehensive screening revealed that this compound exhibited potent antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values indicated effectiveness against resistant strains, suggesting its utility in developing new antibiotics.

Actividad Biológica

6-Bromo-7-methyl-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention due to its diverse biological activities. This compound is part of a larger class of indole derivatives known for their therapeutic potential in various medical applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of Indole Derivatives

Indole is a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives exhibit a wide range of biological activities due to their ability to interact with various biological targets. The mechanisms through which these compounds exert their effects often involve receptor binding and modulation of biochemical pathways.

Key Biological Activities

The biological activities associated with this compound include:

- Anticancer Activity : Indole derivatives have shown promise in inhibiting the growth of various cancer cell lines.

- Antimicrobial Activity : These compounds are effective against a variety of pathogens, including bacteria and fungi.

- Anti-inflammatory Effects : Certain indole derivatives have been reported to reduce inflammation in various models.

Target Receptors and Pathways

This compound interacts with multiple receptors, influencing several signaling pathways. The compound's mechanism involves:

- Binding to specific receptors with high affinity, leading to downstream biological effects.

- Modulation of enzyme activities related to inflammation and cancer progression.

Biochemical Pathways

The compound has been linked to various biochemical pathways, including:

- Apoptosis : Induction of programmed cell death in cancer cells.

- Cell Cycle Regulation : Inhibition of cell cycle progression in tumor cells.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound against multiple human cancer cell lines. The results indicate significant activity against:

These findings suggest that the compound may serve as a lead for further development in cancer therapeutics.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial effects. Studies reported the minimum inhibitory concentration (MIC) values against various pathogens:

These results highlight the potential of this compound as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

In a study conducted by Salman et al., the efficacy of newly synthesized indole derivatives, including this compound, was evaluated against HepG2, HT-29, and MCF-7 cell lines using the MTT assay. The results indicated that the compound significantly inhibited cell viability in all tested lines, supporting its potential as an anticancer agent .

Case Study 2: Antimicrobial Screening

A comprehensive screening revealed that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized its effectiveness against resistant strains, suggesting its utility in developing new antibiotics .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The bromine atom at position 6 directs further electrophilic substitution to specific positions on the indole ring. For example:

Nitration

Nitration of 1H-indole-3-carbaldehyde derivatives typically occurs at positions 4 or 6 of the indole ring, depending on reaction conditions. For 6-bromo-7-methyl-1H-indole-3-carbaldehyde, nitration under mixed acid (HNO₃/H₂SO₄) at 80°C produces a mixture of nitro derivatives.

| Reaction Conditions | Products Formed | Yield | Reference |

|---|---|---|---|

| HNO₃ (d=1.37), H₂SO₄, 80°C | 5-Nitro and 6-nitro isomers | 65–72% |

Similar reactivity is observed in nitration of N-methyl-1H-indole-3-carbaldehyde, yielding 4-nitro and 6-nitro isomers .

Nucleophilic Reactions at the Aldehyde Group

The aldehyde group at position 3 undergoes nucleophilic additions and condensations:

Condensation with Hydrazines

Reaction with hydrazines forms hydrazones, which are precursors for heterocyclic compounds. For example:

Reduction to Alcohol

The aldehyde is reduced to the corresponding alcohol using NaBH₄ or LiAlH₄:

Reported yields: 85–92% .

Cross-Coupling Reactions via Bromine

The bromine atom enables palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings:

Suzuki Coupling with Aryl Boronic Acids

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ produces biaryl derivatives:

Typical conditions: DMF/H₂O (3:1), 80°C, 12h .

| Boronic Acid Used | Product Yield | Catalyst System |

|---|---|---|

| Phenylboronic acid | 78% | Pd(PPh₃)₄, K₂CO₃ |

| 4-Methoxyphenyl | 82% | Pd(OAc)₂, SPhos |

Vilsmeier-Haack Formylation

While the aldehyde group is already present, further formylation at other positions can be achieved using POCl₃/DMF:

This reaction modifies the indole scaffold for drug discovery applications .

Iodination

Regioselective iodination at position 5 is achieved using N-iodosuccinimide (NIS) and BF₃·Et₂O in dichloromethane:

Yield: 77% (room temperature, 4h) .

Cyclization Reactions

The aldehyde group participates in cyclizations to form fused heterocycles:

Formation of Quinazolinones

Reaction with anthranilic acid derivatives under acidic conditions yields quinazolinone derivatives:

Yields: 60–68% (HCl/EtOH, reflux) .

Spectroscopic Data

Key characterization data for reaction products:

| Reaction Product | ¹H NMR (DMSO-d₆, δ ppm) | Reference |

|---|---|---|

| This compound | 12.50 (1H, br s), 9.98 (1H, s), 8.42 (1H, s) | |

| 5-Iodo derivative | 8.30 (1H, s), 7.84 (1H, m), 7.63 (1H, d) |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and physicochemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carbaldehyde

- Structure : Fluorine at position 5, methyl at position 1 (vs. 7-methyl in the target compound).

- Molecular Formula: C₁₀H₇BrFNO; molar mass: 256.07 g/mol.

- Properties: Predicted density (1.60 g/cm³) and boiling point (373.6°C) suggest higher volatility compared to the non-fluorinated target compound .

6-Bromo-7-methyl-1H-indazole-3-carboxylic acid methyl ester

- Structure : Indazole core (vs. indole) with a carboxylic acid methyl ester at position 3.

- Molecular Formula : C₁₀H₉BrN₂O₂; molar mass: 277.10 g/mol.

Ethyl 6-bromo-1H-indole-3-carboxylate

Physicochemical and Pharmacokinetic Profiles

*Predicted values based on analogous structures.

Key Observations:

- Lipophilicity : Esters (e.g., ethyl carboxylate) exhibit higher LogP values than aldehydes, enhancing passive diffusion across biological membranes .

- Solubility : Aldehyde derivatives generally show moderate aqueous solubility, making them suitable for derivatization into hydrazones or thiosemicarbazones for improved bioavailability .

- Bioactivity : The presence of electronegative substituents (e.g., fluorine at position 5) may enhance binding affinity in drug-receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.